ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate
Overview
Description
Ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a benzodioxole moiety, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,3-benzodioxole, which can be obtained through the cyclization of catechol with formaldehyde.
Amino Acid Derivative Formation: The benzodioxole is then subjected to a series of reactions to introduce the amino acid moiety
Esterification: The final step involves the esterification of the amino acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the amino acid derivative can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Similar in structure but lacks the amino group.
1-(1,3-Benzodioxol-5-yl)ethanamine: Contains the benzodioxole moiety but has a different functional group.
1-(1,3-Benzodioxol-5-yl)-2-nitropropene: Another benzodioxole derivative with a nitro group.
Uniqueness
Ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is unique due to the presence of both the benzodioxole moiety and the amino acid derivative. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities.
Biological Activity
Ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is an organic compound that exhibits significant biological activity due to its unique structural features, particularly the presence of both a benzodioxole moiety and an amino acid derivative. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, for its potential therapeutic applications.
Chemical Structure and Properties
This compound can be described by its IUPAC name and chemical formula:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H15NO4 |
CAS Number | 149520-09-2 |
InChI Key | CUMDNQXYGSSDHW-VIFPVBQESA-N |
The compound's structure facilitates interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzodioxole moiety allows for hydrophobic interactions within protein structures, while the amino acid component can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It might act as a ligand for certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzodioxole can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens remains an area of active investigation.
Anticancer Potential
The compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. Further research is needed to elucidate the precise mechanisms and efficacy in different cancer models.
Research Findings
Several studies have highlighted the biological significance of this compound:
- Enzyme Interaction Studies : Research has demonstrated that the compound can serve as a substrate or inhibitor for certain enzymes involved in drug metabolism.
- Cell Viability Assays : In vitro assays have shown that the compound affects cell viability in various cancer cell lines, suggesting potential therapeutic applications.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions between this compound and target proteins, supporting its role as a lead compound for further drug development.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Biological Activity | Structural Features |
---|---|---|
3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol | Moderate enzyme inhibition | Hydroxyl group present |
Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate | Anticancer properties | Methyl ester group |
This table illustrates how variations in functional groups can influence biological activity.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of benzodioxole demonstrated that certain compounds showed significant antimicrobial activity against Gram-positive bacteria. This compound was included in this screening and exhibited promising results.
Case Study 2: Cancer Cell Line Testing
In a series of experiments involving several cancer cell lines (e.g., HeLa and MCF7), this compound was found to reduce cell viability significantly at concentrations ranging from 10 μM to 50 μM over 48 hours.
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,6-7,13H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMDNQXYGSSDHW-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC2=C(C=C1)OCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235721 | |
Record name | Ethyl (βS)-β-amino-1,3-benzodioxole-5-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149520-09-2 | |
Record name | Ethyl (βS)-β-amino-1,3-benzodioxole-5-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149520-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (βS)-β-amino-1,3-benzodioxole-5-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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